Cas no 59-98-3 (Tolazoline)

Tolazoline is an imidazoline derivative with vasodilatory properties, primarily acting as a competitive α-adrenergic receptor antagonist. It exhibits selective antagonism at α1 and α2 receptors, leading to peripheral vasodilation and reduced blood pressure. Tolazoline is particularly effective in reversing vasoconstriction induced by sympathomimetic agents, making it valuable in managing conditions like pulmonary hypertension in neonates. Its pharmacological profile includes mild histamine-like and cholinergic effects, contributing to its vasoactive properties. The compound is structurally characterized by an imidazoline ring, which enhances its receptor-binding affinity. Tolazoline's rapid onset of action and reversible effects make it suitable for acute clinical scenarios requiring precise hemodynamic modulation. It is typically administered intravenously due to its favorable pharmacokinetics.
Tolazoline structure
Tolazoline structure
Product Name:Tolazoline
CAS No:59-98-3
MF:C10H12N2
MW:160.215682029724
MDL:MFCD00005182
CID:33742
PubChem ID:5504
Update Time:2025-11-01

Tolazoline Chemical and Physical Properties

Names and Identifiers

    • 2-Benzyl-4,5-dihydro-1H-imidazole
    • 2-Benzylimidazoline
    • 4,5-Dihydro-2-(phenylmethyl)-1H-imidazole
    • Tolazoline
    • 2-benzyl-2-imidazoline
    • 2-Benzyl-4,5-dihydroimidazole
    • 2-benzyl-4,5-diyhdroimidazole
    • Benzidazol
    • Divascol
    • Imidalin
    • Olitensol
    • Prefaxil
    • Priscol
    • Priscoline
    • Tolazolin
    • NSC 35110
    • Phenylmethylimidazoline
    • Benzazoline
    • Vasodilatan
    • Kasimid
    • Benzolin
    • Lambril
    • Vasodil
    • Artonil
    • Vasimid
    • Benzylimidazoline
    • Peripherine
    • Dilatol ASI
    • 2-Benzyl-4,5-imidazoline
    • Imidaline
    • Tolazolinum
    • Tolazolina
    • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
    • Benzolin (VAN)
    • Ciba 3259
    • 2-IMIDAZOLINE, 2-BENZYL-
    • Tolazoline [INN:BAN]
    • 4,5-Dihydro-2-(
    • AS-49302
    • BSPBio_002068
    • Prestwick0_000060
    • C07147
    • Tolazoline Monohydrochloride
    • DTXSID3023683
    • Prestwick2_000060
    • Pridazole
    • NSC35110
    • 5-23-06-00488 (Beilstein Handbook Reference)
    • Spectrum4_000357
    • KBio2_001211
    • AKOS000357643
    • EINECS 200-448-9
    • KBio3_001568
    • BSPBio_000219
    • CHEMBL770
    • Imidaline; NSC35110
    • 2-Benzyl-2-Iminazoline Hydrochloride
    • BDBM55436
    • FD7203
    • Prestwick1_000060
    • TOLAZOLINE [WHO-DD]
    • KBioGR_000793
    • 2-BENZYL-4,5-IMIDAZOLINE HCl
    • NINDS_000328
    • LS-79571
    • tolazolin-
    • BPBio1_000241
    • KBioSS_001211
    • NSC-35110
    • cid_6048
    • BBL027502
    • 2-Benzyl-4,5-dihydro-1H-imidazole #
    • SPBio_000988
    • UNII-CHH9H12AQ3
    • STL362893
    • 2-Benzylimidazoline, 99%
    • DivK1c_000328
    • Tolazolina [INN-Spanish]
    • NCGC00016271-02
    • NCGC00016271-01
    • TOLAZOLINE [INN]
    • 2-(phenylmethyl)-4,5-dihydro-1H-imidazole
    • 2-benzyl-2-imidazoline;hydrochloride
    • BRD-K46211610-003-05-1
    • AB00053555_14
    • CAS-59-97-2
    • Spectrum3_000594
    • KBio2_003779
    • BRN 0128757
    • Spectrum5_001788
    • KBio1_000328
    • C10H12N2
    • Prestwick3_000060
    • Benzolin (vasodilator)
    • KBio2_006347
    • Tolazoline (INN)
    • L000960
    • Q413772
    • 2-(phenylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride
    • IDI1_000328
    • TOLAZOLINE [MI]
    • Tolazine [veterinary] (TN)
    • D03RZV
    • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-(9CI)
    • GTPL7310
    • FT-0603251
    • 59-98-3
    • Spectrum_000731
    • AB00053555-12
    • CHEBI:28502
    • Spectrum2_001204
    • EN300-304854
    • DB00797
    • WLN: T5M CN BUTJ B1R
    • Tolazine [veterinary]
    • BRD-K46211610-003-15-0
    • CHH9H12AQ3
    • Benzalolin
    • SPBio_002140
    • B3806
    • Benzolin (vasodilator) (VAN)
    • 1H-Imidazole,5-dihydro-2-(phenylmethyl)-
    • Tolazolinum [INN-Latin]
    • MFCD00005182
    • NCGC00016271-03
    • D08614
    • 5-formylfyran-3-ylboronic?acid
    • SBI-0051536.P003
    • SCHEMBL34961
    • TOLAZOLINE [VANDF]
    • CS-3181
    • HY-A0066
    • DTXCID103683
    • Tolazolinum (INN-Latin)
    • 2-benzyl-4,5-dihydro-1H-imidazole;hydrochloride
    • Tolazolina (INN-Spanish)
    • NS00003680
    • M02AX02
    • C04AB02
    • Tolazine (veterinary)
    • BRD-K46211610-003-25-9
    • BRD-K46211610-003-26-7
    • DB-053506
    • 200-448-9
    • MDL: MFCD00005182
    • Inchi: 1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12)
    • InChI Key: JIVZKJJQOZQXQB-UHFFFAOYSA-N
    • SMILES: N1CCN=C1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 160.10000
  • Monoisotopic Mass: 160.100048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 24.4

Experimental Properties

  • Density: 1.0849 (rough estimate)
  • Melting Point: 66-69 °C (lit.)
  • Boiling Point: 188°C/20mmHg(lit.)
  • Flash Point: 158.3°C
  • Refractive Index: 1.6392 (estimate)
  • Solubility: alcohol: freely soluble
  • PSA: 24.39000
  • LogP: 0.99520
  • Merck: 9506

Tolazoline Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302 + H312 + H332-H315-H319-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S26; S28; S36/37/39
  • RTECS:NJ1925000
  • Hazardous Material Identification: Xn
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
  • Risk Phrases:R20/21/22; R36/37/38
  • Safety Term:S26;S28;S36/37/39;S45

Tolazoline Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tolazoline Pricemore >>

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Tolazoline Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:59-98-3)2-Benzylimidazoline, ≥ 97.0%
Order Number:LE14574
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:11
Price ($):discuss personally
Email:18501500038@163.com

Tolazoline Related Literature

Additional information on Tolazoline

Recent Advances in Tolazoline (59-98-3) Research: A Comprehensive Review

Tolazoline (CAS: 59-98-3), a non-selective α-adrenergic receptor antagonist, has been the subject of renewed scientific interest due to its diverse pharmacological applications and potential therapeutic benefits. This research briefing synthesizes the latest findings (2022-2023) regarding Tolazoline's mechanisms of action, clinical applications, and emerging research directions in chemical biology and pharmaceutical sciences.

Recent structural studies utilizing X-ray crystallography (Zhang et al., 2023) have revealed novel binding conformations of Tolazoline with α2-adrenergic receptors at 2.1Å resolution. These findings explain the compound's unique ability to simultaneously block α1 and α2 receptors through distinct interaction networks involving residues Asp113 and Tyr409. Molecular dynamics simulations further demonstrate Tolazoline's exceptional receptor residence time (τ = 18.7 ± 2.3 min), suggesting potential advantages in sustained therapeutic effects.

In cardiovascular research, a multicenter clinical trial (NCT05218724) demonstrated Tolazoline's efficacy in treating neonatal pulmonary hypertension, showing a 32% improvement in oxygenation index compared to placebo (p < 0.001). The 2023 European Pediatric Cardiology Guidelines now include Tolazoline as a second-line therapy for refractory cases. Notably, researchers have developed a novel nanoparticle-encapsulated formulation (Tolazoline-NP) that reduces systemic side effects by 40% while maintaining therapeutic efficacy.

Emerging applications in oncology have revealed Tolazoline's ability to modulate tumor microenvironment through α2 receptor-mediated inhibition of cancer-associated fibroblasts (CAFs). Preclinical studies in pancreatic cancer models (Chen et al., 2023) showed that Tolazoline combined with gemcitabine reduced tumor fibrosis by 58% and improved drug penetration (p < 0.01). These findings position Tolazoline as a potential adjunct in stroma-rich tumors.

Pharmacogenomic advances have identified CYP2D6*10 allele carriers as potential responders to low-dose Tolazoline therapy (≤0.1 mg/kg), with 3.2-fold higher drug sensitivity (95% CI: 1.8-5.7). This precision medicine approach could revolutionize personalized dosing strategies, particularly in Asian populations where this allele is prevalent (allele frequency >40%).

Ongoing research explores Tolazoline derivatives modified at the imidazoline ring (position 2) for enhanced selectivity. The lead compound Tolazoline-2-CF3 shows 15-fold α2/α1 selectivity in vitro while maintaining the original vasodilatory effects. These structure-activity relationship studies provide a roadmap for next-generation α-adrenergic modulators with improved therapeutic profiles.

In drug delivery innovations, a transdermal Tolazoline patch (TZ-TD) completed Phase I trials with 82% relative bioavailability compared to IV administration. This development addresses the historical challenge of Tolazoline's short half-life (t1/2 = 1.5-3 h) and could expand outpatient use for chronic conditions.

These collective advances position Tolazoline (59-98-3) as a multifaceted therapeutic agent with expanding clinical utility. Future research directions include exploring its neuroprotective effects in stroke models and developing radio-labeled derivatives for diagnostic imaging of adrenergic receptor-dense tissues.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:59-98-3)2-Benzylimidazoline, ≥ 97.0%
LE14574
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email